molecular formula C12H13BrO2 B1528664 4-(4-Bromobenzoyl)oxane CAS No. 1341292-56-5

4-(4-Bromobenzoyl)oxane

Cat. No.: B1528664
CAS No.: 1341292-56-5
M. Wt: 269.13 g/mol
InChI Key: WWVQJNOBZNKTNM-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)oxane is an organic compound featuring a tetrahydropyran (oxane) ring esterified with a 4-bromobenzoyl group. The benzoyl moiety (C₆H₄BrCO-) is attached to the oxygen atom of the oxane ring, resulting in a molecular formula of C₁₂H₁₃BrO₂ (assuming a six-membered oxane ring). This compound is likely utilized as an intermediate in pharmaceutical or materials synthesis due to its reactive ester group and bromine substituent, which facilitate further functionalization .

Properties

IUPAC Name

(4-bromophenyl)-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVQJNOBZNKTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)oxane typically involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry argon conditions . The reaction is catalyzed by anhydrous aluminum chloride and maintained at low temperatures (0°C) before being allowed to warm to room temperature. The reaction mixture is then stirred for an extended period (96 hours) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

4-(4-Bromobenzoyl)oxane undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, succinic anhydride, and various nucleophiles and oxidizing/reducing agents .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (4-bromophenyl)-(oxan-4-yl)methanone
  • Molecular Formula : C12H13BrO2
  • Molecular Weight : 269.13 g/mol
  • Canonical SMILES : C1COCCC1C(=O)C2=CC=C(C=C2)Br

The presence of the bromine atom in the structure enhances its electrophilic character, making it a candidate for various chemical reactions, including substitution and coupling reactions.

Chemistry

4-(4-Bromobenzoyl)oxane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, facilitating the development of novel chemical entities.

Common Reactions :

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction : It can participate in redox reactions to yield different products.
  • Coupling Reactions : Involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives possess significant antimicrobial properties against various pathogens, suggesting therapeutic potential.
  • Analgesic and Anti-inflammatory Effects : Some analogs demonstrate notable analgesic and anti-inflammatory activities comparable to standard analgesics like aspirin.
  • Antitumor Potential : Investigations suggest that related compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Medicine

The compound is being explored for its therapeutic applications. Its interaction with specific molecular targets may lead to significant advancements in drug development, particularly in creating new analgesics or anti-inflammatory agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of brominated compounds, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Analgesic Activity : Animal model tests demonstrated significant pain relief, indicating potential for developing new analgesics.
  • Toxicological Assessments : Evaluations showed low toxicity levels in animal studies, supporting the safety profile for further research and development.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Biological ActivityDescription
AntimicrobialEffective against various pathogens; potential for therapeutic applications
AnalgesicDemonstrated pain relief comparable to standard analgesics
Anti-inflammatoryExhibited significant anti-inflammatory effects in preclinical models
AntitumorInhibits cancer cell proliferation; mechanisms include apoptosis induction

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)oxane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Bromobenzoyl)oxane with three structurally related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₁₂H₁₃BrO₂ Ester (benzoyl-oxane) Oxane ring with bromobenzoyl ester
4-Bromobenzoyl chloride C₇H₄BrClO Acid chloride Reactive acylating agent
4-[(4-Bromobenzyl)oxy]benzoic acid C₁₄H₁₁BrO₃ Ether, carboxylic acid Bromobenzyl ether linked to benzoic acid
4-[(2-Bromocyclohexyl)oxy]oxane C₁₁H₁₉BrO₂ Ether (oxane-cyclohexyl bromide) Oxane linked to brominated cyclohexane

Key Observations :

  • Reactivity : 4-Bromobenzoyl chloride () is highly reactive due to its acid chloride group, enabling nucleophilic acyl substitutions. In contrast, this compound’s ester group is less reactive but still hydrolyzable under acidic or basic conditions .
  • Acidity : 4-[(4-Bromobenzyl)oxy]benzoic acid () exhibits acidity (pKa ~4.2 for the carboxylic acid), unlike the neutral ester or ether analogs. This makes it suitable for pH-dependent applications .
  • Steric Effects : 4-[(2-Bromocyclohexyl)oxy]oxane () has a bulky bromocyclohexyl group, which may hinder reactivity compared to the planar benzoyl group in the target compound .

Physical Properties

Property This compound (Inferred) 4-Bromobenzoyl chloride 4-[(4-Bromobenzyl)oxy]benzoic acid
Molecular Weight (g/mol) ~277.14 219.46 307.14
Melting Point (°C) Not reported 38–42 ~180–185 (decomposes)
Boiling Point (°C) Not reported 246 Not applicable (decomposes)
Solubility Likely organic solvents Reacts with water Soluble in polar aprotic solvents

Insights :

  • The higher molecular weight of 4-[(4-Bromobenzyl)oxy]benzoic acid correlates with its solid state and decomposition upon heating.
  • 4-Bromobenzoyl chloride’s low melting point (38–42°C) reflects its molecular simplicity, while the oxane derivative’s melting point is expected to be higher due to increased rigidity .

Biological Activity

4-(4-Bromobenzoyl)oxane (CAS No. 1341292-56-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a bromobenzoyl moiety attached to an oxane ring, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic character, making it a candidate for various chemical reactions, including substitution and coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can modulate the activity of these targets, potentially leading to therapeutic effects. However, detailed mechanisms are still under investigation, and further studies are required to elucidate the precise pathways involved.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from oxane structures have shown promising antibacterial effects in vitro .
  • Analgesic and Anti-inflammatory Effects : Some analogs demonstrate notable analgesic and anti-inflammatory activities. In animal models, these compounds have been evaluated for their ability to reduce pain and inflammation, showing efficacy comparable to standard analgesics like aspirin .
  • Antitumor Potential : Investigations into the antitumor properties of related compounds indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy :
    • A study assessed the antibacterial activity of various brominated compounds, including those similar to this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potential for therapeutic applications .
  • Analgesic Activity :
    • In a controlled study involving animal models, derivatives containing the oxane structure were tested for analgesic properties using the hot plate test. Results showed significant pain relief compared to control groups, indicating the potential for development into new analgesic drugs .
  • Toxicological Assessments :
    • Toxicity studies conducted on related compounds revealed acceptable safety profiles at therapeutic doses. The median lethal dose (LD50) was established through standardized OECD protocols, providing essential data for future clinical applications .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Effectiveness Reference
AntimicrobialEffective against multiple strains
AnalgesicComparable to aspirin
Anti-inflammatorySignificant reduction in edema
AntitumorInduces apoptosis in cancer cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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